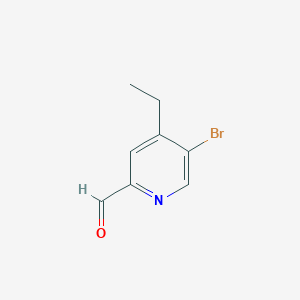

5-Bromo-4-ethylpicolinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-ethylpicolinaldehyde is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 212.97893 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

5-Bromo-4-ethylpicolinaldehyde and its derivatives have been explored in the realm of asymmetric catalysis. For instance, enantiomerically pure substituted amino dioxanes, when condensed with bromoethyl benzaldehydes, produce chiral dihydroisoquinolinium salts. These salts act as effective asymmetric catalysts for the epoxidation of simple alkenes, achieving enantiomeric excesses (ees) of up to 71% (Page et al., 2006). This showcases the potential of such compounds in enhancing the selectivity and efficiency of chemical transformations, crucial for the pharmaceutical industry and materials science.

Building Blocks for Pharmaceuticals and Agrochemicals

The compound and its related structures serve as versatile building blocks for the synthesis of biologically active compounds and agrochemical products. For example, 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters have been developed as common building blocks, demonstrating their viability in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions. This facilitates the synthesis of a wide range of biologically relevant targets, highlighting the compound's role in diversifying the toolkit available for drug and agrochemical development (Verdelet et al., 2011).

Antioxidant and Antimicrobial Activities

Bromophenols, including derivatives of this compound, have demonstrated significant antioxidant and antimicrobial activities. These properties are of particular interest for their potential applications in health, food preservation, and the development of new antimicrobial agents. For example, bromophenols isolated from red algae exhibited potent antioxidant activity, underscoring the biological relevance of brominated compounds in mitigating oxidative stress and related pathologies (Olsen et al., 2013).

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds.

Biochemical Pathways

For example, in the Suzuki–Miyaura cross-coupling reaction, these compounds can form new carbon–carbon bonds, which could potentially affect various biochemical pathways .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-ethylpicolinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce mutations in DNA, which can lead to changes in gene expression and cellular behavior . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA, causing mutations and affecting gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that this compound can undergo electron-induced decomposition, which affects its stability and long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic potential . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo oxidative deamination and demethylation, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

5-bromo-4-ethylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-6-3-7(5-11)10-4-8(6)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCOOUIQGYEDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6305340.png)